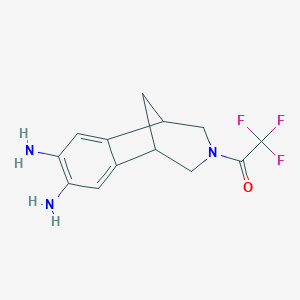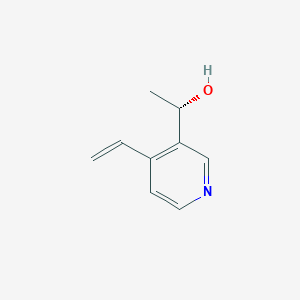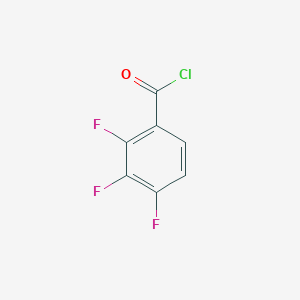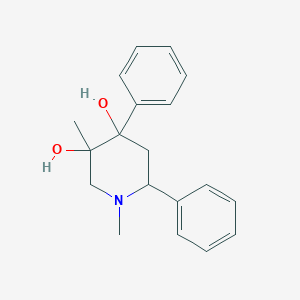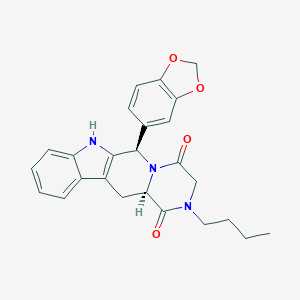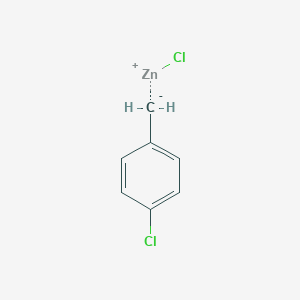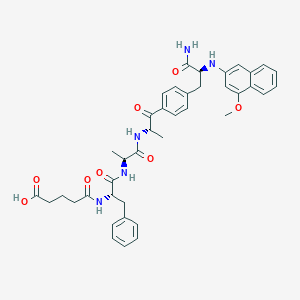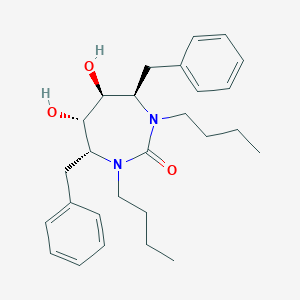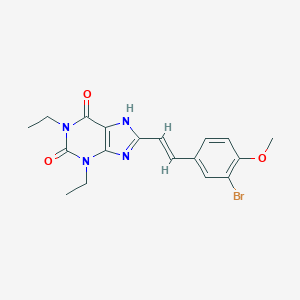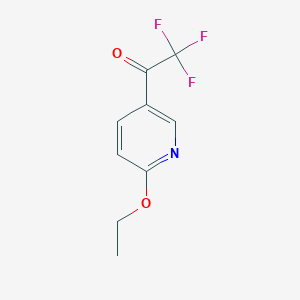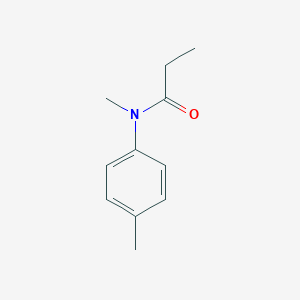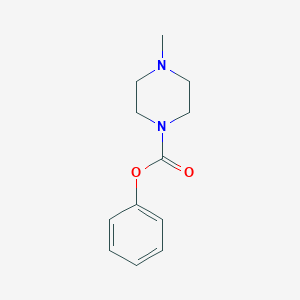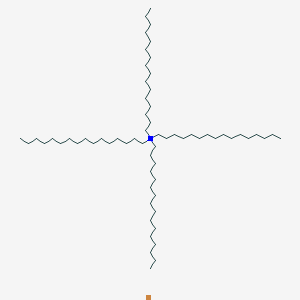![molecular formula C14H11ClINO2 B137453 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid CAS No. 127792-24-9](/img/structure/B137453.png)
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid, also known as CIAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of 2-phenylacetic acid and is known to exhibit a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting their production, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid can reduce inflammation, pain, and fever.
Biochemical And Physiological Effects
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to reduce oxidative stress and inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to increase the levels of antioxidants, such as glutathione, in cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in lab experiments is its relatively simple synthesis method. In addition, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various disease models. However, one of the limitations of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action and to determine the efficacy of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in various cancer models. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its potential in human clinical trials. Furthermore, future studies could focus on optimizing the synthesis method to yield higher purity of the compound and increasing its solubility in water for easier administration in vivo.
In conclusion, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is a versatile compound with potential therapeutic applications in various disease models. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to elucidate its mechanism of action and to determine its potential as a treatment for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid involves the reaction of 2-chloro-6-iodoaniline with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. The synthesis method is relatively simple and has been optimized to yield high purity of the compound.
Scientific Research Applications
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
127792-24-9 |
|---|---|
Product Name |
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid |
Molecular Formula |
C14H11ClINO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-[2-(2-chloro-6-iodoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11ClINO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
InChI Key |
UNFZQVFWFZNVCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



